molecular formula C17H16ClFN6O B5592042 2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

Cat. No. B5592042
M. Wt: 374.8 g/mol
InChI Key: NCRSPADNSUSMOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide often involves multi-step reactions. For example, a study detailed the synthesis of pyrazolo[5'',1'':2',3']pyrimido[4',5':5,6][1,4]thiazino[2,3-b]quinoxalines through an efficient one-pot two-step procedure, involving cyclocondensation and N-alkylation sequence in K2CO3/N,N-dimethyl formamide under heating conditions (Sheikhi-Mohammareh et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using various spectroscopic methods. For instance, a study on benzamide-based 5-aminopyrazoles and their fused heterocycles used mass spectroscopy, 1H nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and X-ray analysis for structural characterization (Hebishy et al., 2020).

Chemical Reactions and Properties

Chemical reactions of similar compounds often include interactions with various reagents leading to the formation of new derivatives. For example, a study on pyrazolo[3,4-d]pyrimidines involved reactions with primary and secondary amines to form different amides (Eleev et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and solubility, can be determined through various analytical techniques. X-ray crystallography, for instance, can provide detailed information about the molecular and crystalline structure as seen in the study of antipyrine derivatives (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial in determining the applications of such compounds. Studies often use spectroscopic and chromatographic techniques to analyze these properties. For instance, the study of substituted imidazopyridines and pyrazolopyrimidines for peripheral benzodiazepine receptor imaging used chromatographic and spectroscopic methods to evaluate their properties (Fookes et al., 2008).

properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN6O/c1-11-7-10-25(24-11)15-6-5-14(22-23-15)20-8-9-21-17(26)16-12(18)3-2-4-13(16)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRSPADNSUSMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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